4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound characterized by its unique structural features This compound belongs to the class of pyrazolothiazine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolothiazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorobenzyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: This step involves etherification reactions.
Incorporation of the isopropyl and methyl groups: These groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
- **4-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
Uniqueness
The uniqueness of 4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific structural features and the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H24ClN3O3S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3S/c1-13(2)27-22-20(23(28)26-27)21(31-14(3)25-22)15-9-10-18(19(11-15)29-4)30-12-16-7-5-6-8-17(16)24/h5-11,13,21H,12H2,1-4H3,(H,26,28) |
InChI Key |
PIOUJWFCIUGPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
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